molecular formula C21H28N2O4S B5056695 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide

カタログ番号 B5056695
分子量: 404.5 g/mol
InChIキー: JCNDKDSEWOLMOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is a potent and specific inhibitor of the RhoGAP domain of the GTPase-activating protein, which is involved in the regulation of Rho GTPases. Rho GTPases play a crucial role in various cellular processes such as cell motility, cell division, and cell adhesion. ESI-09 has been shown to have promising results in preclinical studies for its potential use in the treatment of various diseases.

作用機序

ESI-09 is a potent and specific inhibitor of the RhoGAP domain of the GTPase-activating protein. The RhoGAP domain is involved in the regulation of Rho GTPases, which play a crucial role in various cellular processes such as cell motility, cell division, and cell adhesion. By inhibiting the RhoGAP domain, ESI-09 can modulate the activity of Rho GTPases, leading to changes in cellular processes.
Biochemical and physiological effects:
ESI-09 has been shown to have various biochemical and physiological effects. In preclinical studies, ESI-09 has been shown to inhibit the migration and invasion of cancer cells, reduce the proliferation of smooth muscle cells, and improve the survival of neurons. ESI-09 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

実験室実験の利点と制限

ESI-09 has several advantages for lab experiments, including its high potency and specificity. However, the compound also has limitations, including its complex synthesis method and potential toxicity at high concentrations.

将来の方向性

There are several future directions for the research of ESI-09. One potential direction is the development of more potent and specific inhibitors of the RhoGAP domain. Another direction is the investigation of the use of ESI-09 in combination with other therapies for the treatment of various diseases. Additionally, there is a need for further studies to investigate the safety and toxicity of ESI-09 in humans.

合成法

ESI-09 is synthesized using a multi-step reaction sequence that involves the condensation of various reagents. The synthesis method for ESI-09 is complex and involves several steps, including the formation of the sulfonyl chloride intermediate, followed by the condensation of the amine and the carboxylic acid. The final product is obtained through purification by column chromatography.

科学的研究の応用

ESI-09 has been extensively studied for its potential therapeutic applications. The compound has been shown to have promising results in preclinical studies for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.

特性

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-27-19-10-12-20(13-11-19)28(25,26)23(15-21(24)22-14-16(2)3)18-8-6-17(4)7-9-18/h6-13,16H,5,14-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNDKDSEWOLMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。